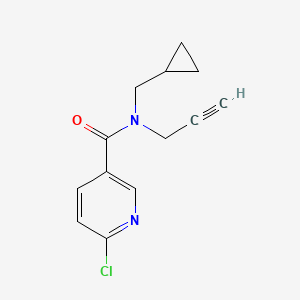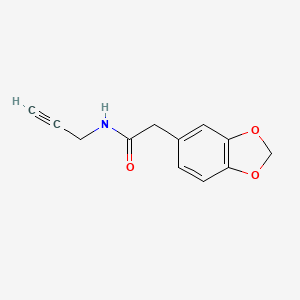
6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide, also known as CP-868,596, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamide compounds and has been found to exhibit promising results in various scientific research studies. In
作用機序
The mechanism of action of 6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide involves the inhibition of the MDM2-p53 protein-protein interaction. MDM2 is an E3 ubiquitin ligase that binds to and degrades p53, a tumor suppressor protein that plays a crucial role in the regulation of cell cycle progression and apoptosis. This compound binds to the hydrophobic pocket of MDM2, preventing its interaction with p53 and leading to the stabilization and activation of p53. The activation of p53 leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer activity in various preclinical studies. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. In addition, this compound has been found to sensitize cancer cells to other chemotherapeutic agents, leading to enhanced anticancer activity.
実験室実験の利点と制限
6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, making it an ideal tool for studying the p53 pathway and its regulation. This compound has also been found to exhibit minimal toxicity towards normal cells, making it a safer alternative to other chemotherapeutic agents. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, the synthesis of this compound can be challenging, and the compound has been reported to have low stability under certain conditions.
将来の方向性
There are several future directions for the research and development of 6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide. One direction is to explore the potential of this compound as a combination therapy with other chemotherapeutic agents. This compound has been found to sensitize cancer cells to other agents, leading to enhanced anticancer activity. Another direction is to explore the potential of this compound in other cancer types. While this compound has shown efficacy in various cancer models, its potential in other cancer types remains to be explored. Finally, there is a need to develop more efficient and scalable synthesis methods for this compound to facilitate its use in both preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It exhibits potent anticancer activity through the inhibition of the MDM2-p53 protein-protein interaction, leading to the activation of the p53 pathway and the induction of apoptosis and cell cycle arrest in cancer cells. This compound has several advantages for lab experiments, including its selectivity towards cancer cells and its ability to sensitize cancer cells to other chemotherapeutic agents. However, the compound also has some limitations, including its poor solubility and low stability under certain conditions. There are several future directions for the research and development of this compound, including exploring its potential as a combination therapy, its potential in other cancer types, and developing more efficient and scalable synthesis methods.
合成法
The synthesis of 6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide involves several steps, including the reaction of 6-chloropyridine-3-carboxylic acid with cyclopropylmethylamine, followed by the reaction of the resulting intermediate with propargyl bromide. The final product is obtained through purification and isolation techniques. The synthesis of this compound has been reported in several scientific research articles, and the compound has been synthesized using various methods with varying yields.
科学的研究の応用
6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in cancer treatment. It has been found to be a potent inhibitor of the MDM2-p53 protein-protein interaction, which plays a crucial role in the regulation of the p53 tumor suppressor pathway. The inhibition of this interaction leads to the activation of the p53 pathway, resulting in the induction of apoptosis and cell cycle arrest in cancer cells. This compound has been found to exhibit promising results in preclinical studies and has shown efficacy in various cancer models.
特性
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-2-7-16(9-10-3-4-10)13(17)11-5-6-12(14)15-8-11/h1,5-6,8,10H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGBCPVOHTFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CC1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2653959.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2653960.png)

![Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2653963.png)
![N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2653964.png)


![N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2653968.png)
![2-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B2653971.png)
![4-[3-(4-Prop-2-ynylpiperazin-1-yl)sulfonylpropyl]morpholine](/img/structure/B2653975.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide](/img/structure/B2653976.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2653977.png)
![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)